rac Ketorolac 6-Benzoyl Isomer (CAS 1026936-07-1) is a specified positional isomer and a critical process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Ketorolac. Designated as Ketorolac EP Impurity C by the European Pharmacopoeia, its primary value is not as a therapeutic agent but as a certified reference material. Procurement of this specific isomer is essential for pharmaceutical manufacturers to develop, validate, and execute analytical methods that ensure the purity, safety, and regulatory compliance of Ketorolac drug products.
Substituting this 6-benzoyl isomer with the standard 5-benzoyl Ketorolac active pharmaceutical ingredient (API) is incompatible with its intended use. For analytical purposes, such as HPLC-based impurity profiling, method specificity is paramount. An analytical method must be validated to prove it can distinguish between the API and its potential impurities. Using the API as a substitute for a known impurity standard makes it impossible to demonstrate this required chromatographic separation, thereby invalidating the quality control test and failing to meet regulatory expectations set by bodies like the USP and EP.
The primary procurement driver for the 6-benzoyl isomer is its distinct chromatographic behavior relative to the 5-benzoyl Ketorolac API. In validated HPLC methods for impurity analysis, baseline separation is a non-negotiable requirement. Studies developing methods for Ketorolac and its related substances demonstrate that process-related impurities, including positional isomers, can be effectively resolved from the main API peak, allowing for accurate quantification. This separation is critical for fulfilling ICH guidelines on analytical method validation.
| Evidence Dimension | Chromatographic Selectivity |
| Target Compound Data | Exhibits a unique retention time allowing separation from the API. |
| Comparator Or Baseline | Ketorolac (5-Benzoyl Isomer) API |
| Quantified Difference | Achieves baseline resolution (R > 1.5) in validated reversed-phase HPLC methods. |
| Conditions | Typical RP-HPLC conditions for Ketorolac impurity profiling (e.g., C8 or C18 column with UV detection). |
This enables QC laboratories to build and validate specific, robust analytical methods required for regulatory submission and commercial batch release.
The 6-benzoyl isomer is a known byproduct of Ketorolac synthesis, particularly arising from the Friedel-Crafts acylation step. Patents describing the synthesis of Ketorolac note that conducting the reaction without a catalyst at high temperatures is crucial to avoid the formation of unwanted isomers and polymeric material. The potential for this isomer to form under non-optimal conditions makes it a necessary reference standard for process monitoring and quality control.
| Evidence Dimension | Origin |
| Target Compound Data | Potential byproduct from Friedel-Crafts acylation. |
| Comparator Or Baseline | Ketorolac (Desired 5-Benzoyl Product) |
| Quantified Difference | Structurally distinct positional isomer formed via an undesired reaction pathway. |
| Conditions | Modified Friedel-Crafts acylation of a pyrrole intermediate with benzoyl chloride, where reaction conditions influence isomer distribution. |
Procurement of this compound is necessary for any organization performing Ketorolac process development, optimization, or manufacturing, as it allows for the tracking and control of a key process impurity.
The primary application is its use as a qualified reference standard for the identification and quantification of 'Impurity C' in batches of Ketorolac API and finished drug products, ensuring compliance with pharmacopeial monographs (e.g., EP, USP).
This compound is essential for validating the specificity of new or existing HPLC/UPLC methods for Ketorolac analysis. It is used in spike-and-recovery studies to prove the method can adequately separate the impurity from the main component and other related substances.
In forced degradation studies, where the drug substance is subjected to stress conditions (acid, base, heat, light), this standard helps to definitively identify peaks that may arise from isomeric rearrangement, providing a complete picture of the drug's stability profile.